molecular formula C16H12N2O2S B3127113 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate CAS No. 338399-09-0

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate

Cat. No.: B3127113
CAS No.: 338399-09-0
M. Wt: 296.3 g/mol
InChI Key: WHYVJLITFJEDOU-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting a suitable α-haloketone with thiourea. The pyridine ring can be introduced through a coupling reaction with a pyridine derivative. The final step involves esterification with benzenecarboxylic acid under acidic conditions to form the benzenecarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)-1,3-thiazole: Lacks the benzenecarboxylate group, making it less versatile in certain applications.

    5-Methyl-1,3-thiazole: Lacks the pyridine ring, reducing its potential for biological activity.

    2-(2-Pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate: Similar structure but without the methyl group, which can affect its reactivity and binding properties.

Uniqueness

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate is unique due to the presence of all three functional groups (thiazole, pyridine, and benzenecarboxylate), which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)12-7-3-2-4-8-12)18-15(21-11)13-9-5-6-10-17-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYVJLITFJEDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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